N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the carboxamide group: The xanthene derivative is then reacted with an appropriate amine to introduce the carboxamide functionality.
Attachment of the pyridinone moiety: The final step involves the coupling of the xanthene carboxamide with 4-methoxy-6-methyl-2-oxopyridine through an alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridinone ring.
Reduction: Reduction reactions can target the carbonyl groups in the xanthene and pyridinone moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with proteins. These interactions can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: Similar in structure but with different substituents, used in dye chemistry.
Pyridoxal: A pyridine derivative with biological activity.
Uniqueness: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with a pyridinone moiety, providing distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-13-16(28-2)14-21(26)25(15)12-11-24-23(27)22-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIQPWATGNZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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